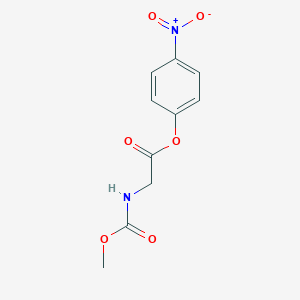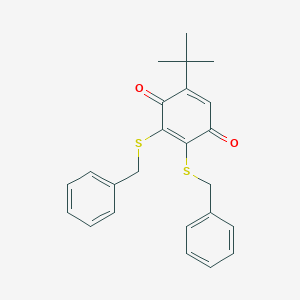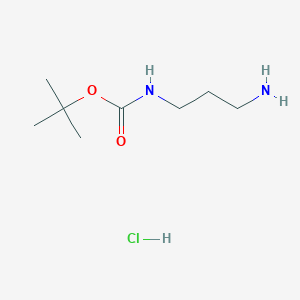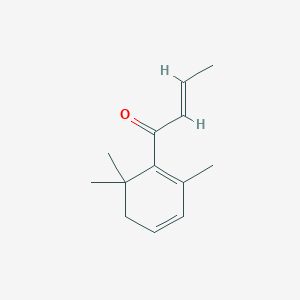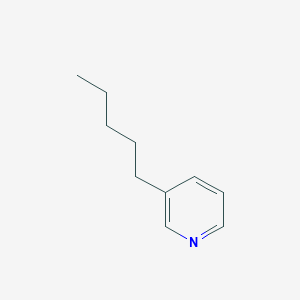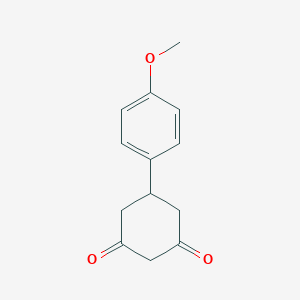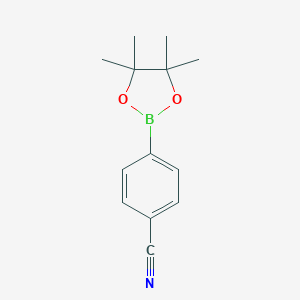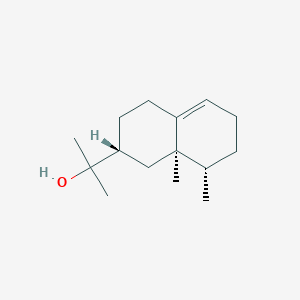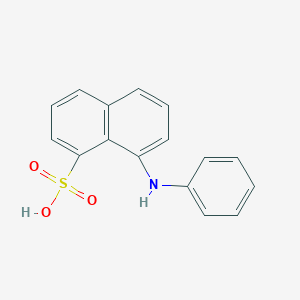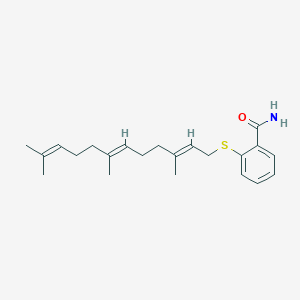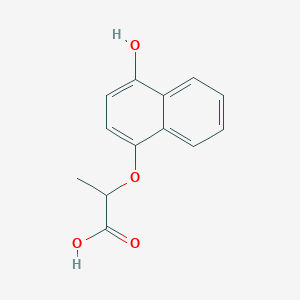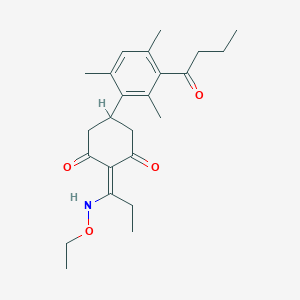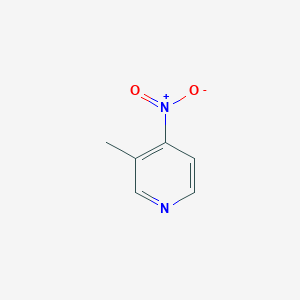![molecular formula C10H9F3 B157394 3-[(3-Trifluoromethyl)phenyl]-1-propene CAS No. 1813-96-3](/img/structure/B157394.png)
3-[(3-Trifluoromethyl)phenyl]-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Trifluoromethyl)phenyl]-1-propene is an organofluorine compound . It is a colorless oil with a molecular weight of 186.18 . The IUPAC name for this compound is 1-allyl-3-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of 3-[(3-Trifluoromethyl)phenyl]-1-propene consists of 10 carbon atoms, 9 hydrogen atoms, and 3 fluorine atoms . The InChI code for this compound is 1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 . This compound is a member of propan-1-ols .Physical And Chemical Properties Analysis
3-[(3-Trifluoromethyl)phenyl]-1-propene is a colorless oil . It has a molecular weight of 186.18 . The compound consists of 10 carbon atoms, 9 hydrogen atoms, and 3 fluorine atoms .科学的研究の応用
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and drug development involve designing and synthesizing compounds with therapeutic potential.
Application Summary
Researchers have explored 3-[(3-Trifluoromethyl)phenyl]-1-propene as a structural motif for developing novel nonsteroidal progesterone receptor (PR) antagonists. The trifluoromethylphenyl group serves as a pharmacophore, mimicking the action of natural ligands and influencing PR activity .
Experimental Procedures
- Synthesis : Chemists synthesize the compound using appropriate methods. For example, the Rieke method can be employed to prepare 3-[(3-Trifluoromethyl)phenyl]-1-propene .
Results and Outcomes
The compound’s PR antagonist activity is evaluated through in vitro and in vivo assays. Quantitative data on binding affinity, cellular responses, and potential side effects are collected. Promising compounds may advance to preclinical studies and clinical trials.
Calcimimetic Drug Design
Specific Scientific Field
Calcimimetics are drugs that modulate calcium-sensing receptors (CaSR) and find applications in treating hyperparathyroidism and related disorders.
3-[(3-Trifluoromethyl)phenyl]-1-propene
derivatives have been investigated as potential calcimimetics. By allosterically activating CaSR, these compounds mimic the effects of calcium on tissues, regulating parathyroid hormone secretion and calcium homeostasis .
Experimental Procedures
特性
IUPAC Name |
1-prop-2-enyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLGZDRIUUSZOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453805 |
Source


|
| Record name | AGN-PC-0NF9OS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Trifluoromethyl)phenyl]-1-propene | |
CAS RN |
1813-96-3 |
Source


|
| Record name | AGN-PC-0NF9OS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
